Cas no 3369-39-9 (1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
1-(1-Naphthyl)-1H-pyrrole-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2,5-dione,1-(1-naphthalenyl)-
- 1-(1-Naphthalenyl)-1H-pyrrole-2,5-dione
- 1-(1-Naphthyl)-1H-pyrrole-2,5-dione
- 1-naphthalen-1-ylpyrrole-2,5-dione
- N-(NAPHTHALEN-1-YL)MALEIMIDE
- 1-NAPHTHALEN-1-YL-PYRROLE-2,5-DIONE
- 1-naphthylazoline-2,5-dione
- N-naphthalen-1-yl-maleimide
- N-naphthylmaleimide
- N-(1-naphthyl)maleimide
- AKOS000116636
- SCHEMBL152339
- Cyto8C7
- A875215
- Z56756018
- AB00074233-01
- 1-(1-Naphthyl)-1H-pyrrole-2,5-dione #
- F0347-1239
- CBDivE_004038
- IDI1_007927
- CBChromo1_000247
- J-019298
- CS-0307648
- NSC-41144
- Enamine_005692
- FT-0605469
- 1-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- MFCD00019715
- 1-(Naphth-1-yl)-1H-pyrrole-2,5-dione
- NSC41144
- 1H-Pyrrole-2,5-dione, 1-(1-naphthalenyl)-
- 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione
- HMS1410C16
- DTXSID40285233
- CHEMBL4577454
- 3369-39-9
- BAWHYOHVWHQWFQ-UHFFFAOYSA-N
- PS-5893
- EN300-03996
- ALBB-012852
- STK246921
- G32021
- DB-048473
- 1-(naphthalen-1-yl)pyrrole-2,5-dione
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- MDL: MFCD00019715
- Inchi: 1S/C14H9NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H
- InChI Key: BAWHYOHVWHQWFQ-UHFFFAOYSA-N
- SMILES: O=C1C=CC(N1C1=CC=CC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 223.06300
- Monoisotopic Mass: 223.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Density: 1.358
- Boiling Point: 405.8°Cat760mmHg
- Flash Point: 194.2°C
- Refractive Index: 1.709
- PSA: 37.38000
- LogP: 2.33420
1-(1-Naphthyl)-1H-pyrrole-2,5-dione Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
1-(1-Naphthyl)-1H-pyrrole-2,5-dione Customs Data
- HS CODE:2925190090
- Customs Data:
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(1-Naphthyl)-1H-pyrrole-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 026213-1g |
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3369-39-9 | 1g |
£96.00 | 2022-03-01 | ||
| Fluorochem | 026213-5g |
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| TRC | B504350-100mg |
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3369-39-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B504350-500mg |
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$ 185.00 | 2022-06-07 | ||
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| Chemenu | CM245817-5g |
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3369-39-9 | 95% | 5g |
$676 | 2021-08-04 | |
| Matrix Scientific | 063038-500mg |
1-(1-Naphthyl)-1H-pyrrole-2,5-dione |
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| Apollo Scientific | OR7299-100mg |
1-(Naphth-1-yl)-1H-pyrrole-2,5-dione |
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1-(Naphth-1-yl)-1H-pyrrole-2,5-dione |
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1-(1-Naphthyl)-1H-pyrrole-2,5-dione Suppliers
1-(1-Naphthyl)-1H-pyrrole-2,5-dione Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-(1-Naphthyl)-1H-pyrrole-2,5-dione
Introduction to 1-(1-Naphthyl)-1H-pyrrole-2,5-dione (CAS No: 3369-39-9)
1-(1-Naphthyl)-1H-pyrrole-2,5-dione, identified by its Chemical Abstracts Service (CAS) number 3369-39-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the pyrrole dione class, characterized by its fused pyrrole ring system with carbonyl groups at the 2 and 5 positions. The presence of a naphthyl substituent at the 1-position introduces additional electronic and steric properties, making it a versatile scaffold for synthetic applications.
The structural motif of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione combines the aromaticity of the naphthyl group with the reactivity of the pyrrole dione core. This unique combination has positioned it as a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and organic electronics. The compound's ability to participate in various chemical transformations, such as Michael additions, cycloadditions, and oxidation reactions, underscores its synthetic utility.
In recent years, 1-(1-Naphthyl)-1H-pyrrole-2,5-dione has been explored for its potential applications in medicinal chemistry. The pyrrole dione scaffold is known for its bioactivity, often serving as a pharmacophore in small-molecule drugs. Researchers have leveraged this compound to develop novel therapeutics targeting various diseases, including cancer and infectious disorders. The naphthyl group further enhances the compound's pharmacokinetic properties by influencing solubility and metabolic stability.
One of the most compelling aspects of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione is its role in the development of organic semiconductors. The conjugated system formed by the pyrrole dione and naphthyl moiety allows for efficient charge transport, making it an attractive candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices. Recent studies have demonstrated its efficacy in creating high-performance materials for flexible electronics, where lightweight and solution-processable characteristics are highly desirable.
The synthesis of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between 1-naphthol derivatives and suitable carbonyl compounds, followed by cyclization and oxidation steps. Advances in catalytic methods have further refined these processes, enabling higher yields and improved selectivity. These synthetic developments have made large-scale production more feasible, facilitating both academic research and industrial applications.
From a computational chemistry perspective, 1-(1-Naphthyl)-1H-pyrrole-2,5-dione has been studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how the naphthyl group modulates the electronic properties of the pyrrole dione core. These findings have informed rational drug design strategies by predicting binding affinities and metabolic pathways. Additionally, molecular dynamics simulations have been employed to explore the conformational flexibility of this compound in solution and solid-state phases.
The biological activity of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione has been systematically investigated through various spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) has been particularly useful in purifying derivatives for biological testing. Mass spectrometry (MS) has provided complementary data on molecular weight and fragmentation patterns, aiding in structural elucidation. These analytical methods are critical for ensuring the quality and consistency of samples used in preclinical studies.
In clinical research, 1-(1-Naphthyl)-1H-pyrrole-2,5-dione has been tested as a potential therapeutic agent in preclinical models. Its ability to inhibit specific enzymes or interact with biological targets has shown promise in treating conditions such as inflammation and neurodegeneration. While significant progress has been made in vitro, further studies are needed to evaluate its efficacy and safety profile in vivo. Collaborative efforts between chemists and biologists are essential to bridge this gap between laboratory findings and clinical application.
The environmental impact of 1-(1-Naphthyl)-1H-pyrrole-2,5-dione is another area of growing interest. Green chemistry principles have guided efforts to develop sustainable synthetic routes that minimize waste generation and hazardous exposures. For instance, solvent-free reactions or use of biodegradable catalysts have been explored to enhance ecological compatibility. Such approaches align with broader industry trends toward greener manufacturing practices without compromising performance or yield.
The future prospects for 1-(1-Naphthyl)-1H-pyrrole-2,5-dione are promising as new applications continue to emerge. Ongoing research is exploring its potential use in photochemical reactions and as a precursor for advanced materials with unique optical properties. Additionally, interdisciplinary collaborations may uncover novel therapeutic uses that were previously unconsidered. As our understanding of this compound evolves through continued investigation, its significance in science and technology is likely to grow even further.
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